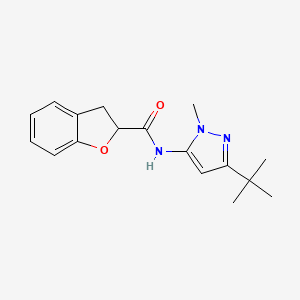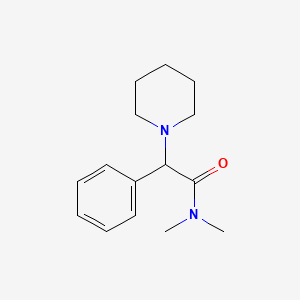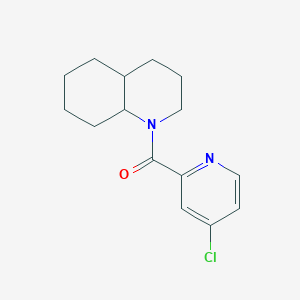
(3-Methylfuran-2-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylfuran-2-yl)-morpholin-4-ylmethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (3-Methylfuran-2-yl)-morpholin-4-ylmethanone is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, (3-Methylfuran-2-yl)-morpholin-4-ylmethanone has also been found to exhibit other interesting biochemical and physiological effects. For example, studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that (3-Methylfuran-2-yl)-morpholin-4-ylmethanone may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-Methylfuran-2-yl)-morpholin-4-ylmethanone in lab experiments is that it is relatively easy to synthesize using standard laboratory techniques. However, one limitation is that this compound is not very water-soluble, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research involving (3-Methylfuran-2-yl)-morpholin-4-ylmethanone. One area of research could be focused on developing more efficient synthesis methods for this compound. Another area of research could be focused on further elucidating the mechanism of action of this compound, particularly in relation to its potential anticancer activity. Additionally, studies could be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases or infectious diseases.
Méthodes De Synthèse
The synthesis of (3-Methylfuran-2-yl)-morpholin-4-ylmethanone has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-methylfuran-2-carboxylic acid with morpholine and thionyl chloride. This reaction produces the corresponding acid chloride, which is then reacted with an amine, such as methylamine, to yield the final product.
Applications De Recherche Scientifique
(3-Methylfuran-2-yl)-morpholin-4-ylmethanone has been found to have potential applications in scientific research. One of the most promising areas of research involves its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
(3-methylfuran-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8-2-5-14-9(8)10(12)11-3-6-13-7-4-11/h2,5H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWUVRYAWICHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylfuran-2-yl)-morpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)





